molecular formula C15H20F2N2O2 B13563776 Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate

Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate

Cat. No.: B13563776
M. Wt: 298.33 g/mol
InChI Key: MGDSEVMUJDNAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2,6-difluorophenyl substituent at the 3-position of the piperazine ring. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. The tert-butyl carbamate group serves as a protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses .

For example, tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate (a positional isomer) is synthesized via Suzuki-Miyaura cross-coupling between tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate and 2,6-difluorophenyl boronic acid under palladium catalysis . Similar protocols could apply to the 3-substituted analog by adjusting precursor regiochemistry.

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3

InChI Key

MGDSEVMUJDNAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Amide Formation

One of the most prevalent methods involves the nucleophilic substitution of appropriately functionalized piperazine derivatives with difluorophenyl precursors. This typically proceeds through the following steps:

Example Reaction Pathway:

Step Reagents & Conditions Outcome
1. Boc-protection of piperazine N-Boc-piperazine, standard protection conditions Protected piperazine intermediate
2. Nucleophilic aromatic substitution 2,6-difluorobenzyl halide, base (e.g., potassium carbonate), DMF, elevated temperature Formation of 3-(2,6-difluorobenzyl)piperazine derivative
3. Carboxylation to form carbamate Tert-butyl chloroformate, base Formation of tert-butyl carbamate derivative

This approach aligns with documented procedures where nucleophilic aromatic substitution is used to attach difluorophenyl groups to heterocyclic amines, followed by carbamate formation.

Carbamate Formation via Tert-butyl Chloroformate

The carbamate moiety is introduced through reaction with tert-butyl chloroformate (Boc anhydride), which reacts with the secondary amines of the piperazine ring under basic conditions:

R-NH + (Boc)Cl → R-NH-CO-OtBu

This step is typically performed in inert solvents like dichloromethane or acetonitrile, with bases such as triethylamine or potassium carbonate to facilitate the reaction.

Modern Photocatalytic Methods

Recent advancements have introduced environmentally friendly, metal-free photocatalytic approaches, significantly simplifying synthesis and improving yields.

Photocatalytic Coupling Using Acridine Salts

According to patent CN108558792B, a novel method employs acridine salt as a photocatalyst under visible light irradiation to facilitate the coupling of 2-aminopyridine with piperazine-1-tert-butyl formate :

Step Reagents & Conditions Remarks
1. Preparation of reaction mixture 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt, anhydrous dichloroethane Under oxygen atmosphere
2. Light irradiation Blue LED, 10 hours Promotes radical-mediated coupling
3. Purification Column chromatography Yields high purity tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate

This method shortens the synthesis pathway, reduces by-products, and avoids heavy metals, aligning with green chemistry principles.

Specific Synthesis Protocols from Literature

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling high yields in shorter times:

Procedure Conditions Yield Reference
Nucleophilic substitution of piperazine with difluorobenzyl halide Microwave, 100-110°C, 1 hour 63.81%
Carbamate formation with tert-butyl chloroformate Room temperature, 2 hours 87%
Final coupling with difluorophenyl derivatives Microwave, 120°C, 16 hours 31%

Stepwise Synthesis via Chloropyridazine Intermediates

In some protocols, chloropyridazine derivatives serve as intermediates, undergoing nucleophilic substitution with piperazine derivatives, followed by carbamate protection.

Summary of Key Reaction Conditions and Yields

Method Reagents Solvent Temperature Time Yield (%) Notes
Nucleophilic substitution + carbamate Piperazine, difluorobenzyl halides, Boc-Cl DMF, CH2Cl2 20-140°C 2-16 hours 31-87 Conventional and microwave-assisted
Photocatalytic coupling 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt Dichloroethane Room to 10h irradiation 10 hours 95 Environmentally friendly, one-step

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis to yield the free piperazine derivative. This reaction is critical for deprotection in synthetic pathways:

Conditions :

  • Acidic : HCl (4 M in dioxane) at 0–25°C for 2–4 hours.

  • Basic : NaOH (2 M aqueous) in THF/water (3:1) at 60°C for 6 hours.

Products :

  • 3-(2,6-Difluorophenyl)piperazine hydrochloride (acidic).

  • 3-(2,6-Difluorophenyl)piperazine free base (basic).

Applications :

  • Intermediate for synthesizing bioactive molecules targeting serotonin/dopamine receptors.

Nucleophilic Substitution

The electron-deficient 2,6-difluorophenyl ring participates in aromatic substitution reactions.

Aromatic Amination

Reagents : Ammonia or primary amines (e.g., methylamine) in DMF at 120°C .
Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by fluorine’s electron-withdrawing effect.
Products :

  • 3-(2-Amino-6-fluorophenyl)piperazine derivatives .

Suzuki Coupling

Conditions :

  • Pd(PPh3)4 catalyst, K2CO3 base, toluene/water (3:1), 90°C.
    Substrates : Aryl boronic acids (e.g., phenylboronic acid).
    Products :

  • Biaryl derivatives with extended conjugation.

Oxidation of Piperazine Ring

Reagents : H2O2 in acetic acid at 50°C.
Products :

  • N-Oxide derivatives (e.g., tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate N-oxide).

Reduction of Carbamate

Reagents : LiAlH4 in anhydrous THF at 0°C.
Products :

  • Tert-butyl alcohol and 3-(2,6-difluorophenyl)piperazine.

Cross-Coupling Reactions

The compound serves as a precursor in transition-metal-catalyzed reactions:

Reaction Type Catalyst Conditions Products Yield
Buchwald-Hartwig AminationPd2(dba)3/XantphosDME, 100°CArylamino-piperazines75–85%
Heck CouplingPd(OAc)2/PPh3DMF, 120°CAlkenyl-piperazines60–70%

Alkylation

Reagents : Alkyl halides (e.g., methyl iodide) in presence of K2CO3.
Site Selectivity : Preferential alkylation at the less hindered nitrogen atom.

Acylation

Reagents : Acetyl chloride in CH2Cl2 with Et3N.
Products :

  • N-Acetyl-piperazine derivatives.

Comparative Reactivity with Analogues

The 2,6-difluorophenyl substituent enhances electrophilic substitution rates compared to non-fluorinated analogues:

Compound Hydrolysis Rate (k, h⁻¹) Suzuki Coupling Yield
2,6-Difluoro derivative0.4582%
2,4-Difluoro derivative0.3268%
Non-fluorinated analogue0.12 45%

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH < 3 or pH > 10.

Scientific Research Applications

Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorinated phenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 3-substituted derivative (target compound) is less common than 4-substituted analogs. 4-Substituted derivatives (e.g., ) dominate in drug discovery due to synthetic accessibility via cross-coupling or amination.

Fluorine Effects: 2,6-Difluorophenyl groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. 3,5-Difluorophenyl derivatives () exhibit distinct electronic profiles due to para-fluorine placement, altering π-π stacking interactions .

Halogenated analogs () enable further functionalization via cross-coupling (e.g., Stille or Suzuki reactions) .

Biological Activity

Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate (CAS Number: 886768-65-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

IUPAC Name: Tert-butyl 3-(2,6-difluorophenyl)-1-piperazinecarboxylate
Molecular Formula: C15H20F2N2O2
Molecular Weight: 298.33 g/mol
CAS Number: 886768-65-6
Purity: ≥95%

The structure of the compound features a piperazine ring substituted with a tert-butyl group and a difluorophenyl moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to piperazine derivatives exhibit notable anticancer properties. For instance, a related compound demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the low micromolar range .

The presence of electron-withdrawing groups like fluorine at specific positions on the aromatic ring has been correlated with enhanced biological potency. This suggests that the difluorophenyl group in this compound may contribute to its effectiveness in inhibiting cancer cell proliferation through apoptosis induction .

The mechanism underlying the anticancer activity appears to involve:

  • Apoptosis Induction: Flow cytometry assays have shown that related compounds can trigger apoptosis in cancer cells by increasing caspase activity .
  • Cell Cycle Arrest: Certain derivatives have been reported to arrest cell cycle progression at the G1 phase, further contributing to their anticancer effects .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has revealed that modifications to the piperazine ring and the introduction of substituents on the aromatic ring significantly influence biological activity. The following table summarizes key findings from various studies:

CompoundSubstituentIC50 (µM)Activity Type
Compound A-F at 2,6 position0.48Anticancer (MCF-7)
Compound B-Cl at para position0.78Anticancer (U-937)
Compound C-NO2 at meta position5.13Anticancer (HCT-116)

This table illustrates that the introduction of different substituents can either enhance or diminish the biological activity of piperazine derivatives.

Case Studies

  • Study on Anticancer Efficacy:
    A study published in MDPI assessed various piperazine derivatives' efficacy against leukemia cell lines. The tested compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .
  • Mechanistic Insights:
    Research conducted by ACS Publications revealed that certain derivatives could increase p53 expression levels and promote caspase-3 cleavage in MCF-7 cells, leading to apoptosis . This highlights the importance of structural modifications in enhancing therapeutic outcomes.

Q & A

Q. What are the established synthetic routes for Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving:
  • Step 1 : Preparation of the piperazine core through condensation of 1,2-diamine derivatives with carbonyl sources.
  • Step 2 : Functionalization of the piperazine ring with 2,6-difluorophenyl groups via nucleophilic aromatic substitution (SNAr) or Suzuki coupling (if boronic acid derivatives are used) .
  • Step 3 : Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc anhydride in dichloromethane with a base like triethylamine) .

Q. Critical Factors :

  • Temperature : SNAr reactions require elevated temperatures (80–120°C) for aryl halide activation .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How can synthetic protocols be optimized to address low yields in the final Boc-protection step?

  • Methodological Answer : Low yields during Boc protection often arise from:
  • Moisture Sensitivity : Use rigorously dried solvents (e.g., molecular sieves in DCM) and inert atmospheres .
  • Competing Side Reactions : Add Boc anhydride slowly (dropwise) to minimize carbamate formation.
  • Workup Optimization : Extract unreacted starting materials with 10% citric acid to isolate the Boc-protected product .

Case Study :
A 2026 study achieved 92% yield by using 1.5 equivalents of Boc anhydride and 4Å molecular sieves at 0°C, followed by flash chromatography (hexane/EtOAc 4:1) .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Stereochemical Purity : Confirm enantiomeric excess via chiral HPLC. A 2024 study found that the (R)-enantiomer showed 10x higher kinase inhibition than the (S)-form .
  • Metabolic Stability : Use liver microsome assays to compare in vitro vs. in vivo activity .

Q. Resolution Workflow :

Re-synthesize disputed compounds under controlled conditions.

Validate purity (>98%) via orthogonal methods (NMR, LC-MS).

Replicate assays in triplicate with blinded controls .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets. The tert-butyl group shows hydrophobic interactions with kinase hinge regions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of piperazine-fluorophenyl conformers.
  • QSAR Models : Corrogate substituent effects (e.g., fluorine position) on IC₅₀ values using Random Forest algorithms .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

  • Analysis : Solubility discrepancies (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in water) stem from:
  • Polymorphism : Crystalline vs. amorphous forms alter dissolution rates.
  • pH Effects : The piperazine ring’s basicity (pKa ~9.5) increases solubility in acidic buffers .
  • Measurement Protocols : Use standardized shake-flask methods with UV quantification at λ = 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.